molecular formula C14H6F6N2O B12857177 2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone

2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone

Cat. No.: B12857177
M. Wt: 332.20 g/mol
InChI Key: WRXMHIGGGYQBLJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone is a fluorinated organic compound with the molecular formula C14H6F6N2O. It is known for its unique structure, which includes both trifluoromethyl and indazole groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone typically involves the reaction of 3-(trifluoromethyl)-1H-benzo[g]indazole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl and indazole groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone is unique due to its combination of trifluoromethyl and indazole groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H6F6N2O

Molecular Weight

332.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)-2H-benzo[g]indazol-5-yl]ethanone

InChI

InChI=1S/C14H6F6N2O/c15-13(16,17)11-9-5-8(12(23)14(18,19)20)6-3-1-2-4-7(6)10(9)21-22-11/h1-5H,(H,21,22)

InChI Key

WRXMHIGGGYQBLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NN=C23)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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